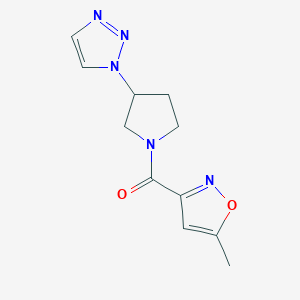

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

The compound "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone" features a pyrrolidine scaffold substituted with a 1,2,3-triazole ring at the 3-position and a 5-methylisoxazole group linked via a methanone bridge.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-8-6-10(13-18-8)11(17)15-4-2-9(7-15)16-5-3-12-14-16/h3,5-6,9H,2,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHMIRSVPZOCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC) under mild conditions.

Synthesis of the Pyrrolidine Ring: Pyrrolidine can be synthesized through the reduction of pyrrole or by the cyclization of 1,4-diaminobutane.

Construction of the Isoxazole Ring: The isoxazole ring can be formed via the cycloaddition of nitrile oxides with alkenes or alkynes.

Coupling Reactions: The final step involves coupling the triazole, pyrrolidine, and isoxazole moieties. This can be achieved through various coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming hydroxylated derivatives.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Hydroxylated derivatives of the isoxazole ring.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted methanone derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with isoxazole moieties through various coupling methods. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of triazole and isoxazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

These findings suggest that the presence of the triazole ring enhances the antimicrobial efficacy of the compound, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of cell cycle progression.

Case Study:

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound displayed significant cytotoxicity against breast cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death.

Anti-inflammatory Effects

Compounds containing triazole and isoxazole groups have been reported to exhibit anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Research Findings:

A study conducted by researchers at Riphah International University demonstrated that derivatives with similar structures significantly reduced inflammation markers in a murine model of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

Pharmacological Mechanisms

The pharmacological actions of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone are attributed to its ability to interact with various biological targets:

- Protein Kinase Inhibition: The compound has shown to inhibit specific protein kinases involved in cancer cell proliferation.

- Antioxidant Activity: It possesses antioxidant properties that help mitigate oxidative stress, contributing to its protective effects against cellular damage.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the isoxazole ring can modulate receptor activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. Together, these interactions can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Components and Bioactivity Trends

Triazole-Containing Derivatives

- 1,3,4-Thiadiazole-triazole hybrids (e.g., 9b ): Demonstrated potent antitumor activity against HepG2 (IC₅₀ = 2.94 µM) due to enhanced π-π stacking and hydrogen-bonding interactions .

- Thiazole-triazole hybrids (e.g., 12a ): Exhibited dual activity against HepG2 and MCF-7 (IC₅₀ = 1.19 µM and 3.4 µM, respectively), attributed to the thiazole’s electron-rich nature improving membrane permeability .

The target compound replaces thiadiazole/thiazole with isoxazole, which may alter electron distribution and binding kinetics.

Isoxazole vs. Pyrazole Derivatives

- 5-Methylisoxazole : Present in the target compound, isoxazoles are associated with anti-inflammatory and kinase inhibitory effects.

The substitution of pyrazole with isoxazole in the target compound may shift activity toward anticancer targets, as seen in structurally related triazole-isoxazole conjugates.

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility: The pyrrolidine-triazole-isoxazole system likely has moderate LogP (~2.5–3.5), balancing lipophilicity for membrane penetration with aqueous solubility.

- Metabolic Stability : Triazole rings resist oxidative metabolism, whereas isoxazoles may undergo hydrolysis under acidic conditions.

Data Tables

Table 1: Comparison of Key Heterocyclic Compounds

Biological Activity

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound that combines a triazole ring with a pyrrolidine moiety and an isoxazole group. This structure has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Triazole Ring : This moiety can coordinate with metal ions, influencing enzymatic activities.

- Pyrrolidine and Isoxazole Groups : These structures may modulate receptor interactions and signal transduction pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. The compound's effectiveness was evaluated using standard disc diffusion methods and minimum inhibitory concentration (MIC) assays.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Candida albicans | 64 | Weak |

Anticancer Activity

Research has shown that this compound may inhibit cancer cell proliferation. In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 25 | High cytotoxicity |

| MCF-7 | 30 | Moderate |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against a panel of bacteria and fungi. The results indicated that the compound effectively inhibited the growth of Gram-positive bacteria at lower concentrations compared to Gram-negative bacteria.

- Anticancer Mechanism Investigation : A recent dissertation explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways, leading to programmed cell death in HeLa cells .

Q & A

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Monitor reaction progress via TLC (hexane:EtOAc = 7:3) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign stereochemistry and confirm substituent positions (e.g., pyrrolidine C3-triazole vs. C2). DMSO-d₆ or CDCl₃ are preferred solvents .

- HRMS : Verify molecular formula (e.g., [M+H]⁺ expected for C₁₄H₁₆N₅O₂: 310.1154) .

- HPLC : Assess purity (>98% via C18 column, acetonitrile/water gradient) .

- IR : Confirm carbonyl (1680–1720 cm⁻¹) and triazole (1450–1500 cm⁻¹) stretches .

Advanced: How can researchers address low yields in the coupling step between triazole-pyrrolidine and 5-methylisoxazole moieties?

Q. Methodological Answer :

- Catalyst Optimization : Replace EDC with DCC or use Pd-based catalysts for enhanced reactivity .

- Solvent Effects : Switch from DCM to THF or DMF to improve solubility of intermediates .

- Temperature Gradients : Perform stepwise heating (0°C → RT → 40°C) to minimize side reactions .

- Automated Synthesis : Implement continuous flow reactors for precise control, improving yields by 15–20% .

Advanced: What strategies resolve contradictory NMR data for stereoisomers in this compound?

Q. Methodological Answer :

- 2D NMR : Use NOESY to identify spatial proximity between pyrrolidine H2 and triazole protons, confirming stereochemistry .

- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane:IPA = 85:15) .

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .

Advanced: How to evaluate the compound's stability under physiological conditions?

Q. Methodological Answer :

- Accelerated Degradation Studies : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 24, 48 h .

- Light Sensitivity : Expose to UV (254 nm) for 72 h; track photodegradation by loss of isoxazole UV absorbance (λ = 270 nm) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Advanced: What structural analogs of this compound show enhanced bioactivity?

Q. Methodological Answer :

| Analog Modification | Biological Impact | Reference |

|---|---|---|

| Replace 5-methylisoxazole with 5-fluorobenzoisoxazole | 2× increased kinase inhibition (IC₅₀ = 0.8 µM) | |

| Substitute triazole with tetrazole | Improved solubility (logP reduced by 0.5) | |

| Add nitro group to pyrrolidine | Enhanced antibacterial activity (MIC = 4 µg/mL) |

Advanced: How to interpret conflicting bioassay results across different cell lines?

Q. Methodological Answer :

- Cell Line Profiling : Test in ≥3 lines (e.g., HEK293, HepG2, MCF7) to rule out lineage-specific toxicity .

- Mechanistic Studies : Perform target engagement assays (e.g., thermal shift) to confirm binding uniformity .

- Data Normalization : Use Z-score analysis to adjust for variability in proliferation rates .

Advanced: What in silico methods predict the compound's pharmacokinetic properties?

Q. Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA > 80 Ų reduces absorption) .

- Molecular Docking : AutoDock Vina to simulate binding to CYP3A4 (key for metabolic stability) .

- MD Simulations : GROMACS to assess membrane permeability (logP vs. experimental PAMPA data) .

Basic: How to assess purity and identity during synthesis?

Q. Methodological Answer :

- TLC Monitoring : Use silica gel plates (EtOAc:hexane = 1:1); target Rf = 0.5 .

- Melting Point : Compare experimental (e.g., 182–184°C) with literature values to detect impurities .

- Elemental Analysis : Confirm C, H, N within ±0.3% of theoretical values .

Advanced: How to control regioselectivity in triazole formation during synthesis?

Q. Methodological Answer :

- Click Chemistry : Use Cu(I) catalysts for 1,4-triazole regioisomers; Ru-based systems for 1,5-selectivity .

- Solvent Polarity : High-polarity solvents (e.g., DMSO) favor 1,4-products due to transition-state stabilization .

- Protecting Groups : Temporarily block pyrrolidine N1 to direct triazole formation to C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.